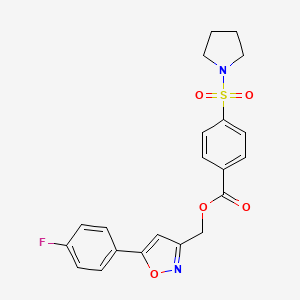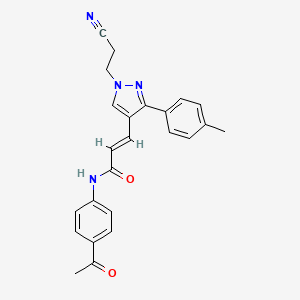
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound known for its unique structure comprising an imidazole ring linked to various aromatic groups. The diverse functional groups present within this molecule grant it the potential for interesting chemical reactivity and wide-ranging applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : 4-Fluoroaniline, 3-Nitrobenzaldehyde, thiourea, and 5-methylisoxazole are some key starting materials.
Synthesis of 1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol: : This compound is synthesized by reacting 4-fluoroaniline and 3-nitrobenzaldehyde under acidic conditions, followed by the addition of thiourea.
Formation of the Acetamide: : The above thiol intermediate is then coupled with 5-methylisoxazole-3-yl-acetyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
For industrial-scale production, continuous-flow synthesis methods are often employed to enhance the yield and efficiency. Catalysis and solvent selection are optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: : Nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: : The imidazole ring can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Alkyl halides and bases like sodium hydride (NaH).
Major Products
The products depend on the specific reaction:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Corresponding amines.
Substitution: : Various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for potential antimicrobial and antifungal activities.
Medicine: : Investigated for possible therapeutic effects due to its bioactive structural motifs.
Industry: : Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets, primarily involving:
Binding to Enzymes: : Inhibits or modulates enzymatic activity by binding to the active site.
Molecular Pathways: : Influences pathways such as signal transduction, leading to alterations in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-((1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: : Similar structure but with a chlorine substituent.
2-((1-(4-Fluorophenyl)-5-(2-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: : Positional isomer with the nitro group at a different position.
2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-chlorisoxazol-3-yl)acetamide: : Different substitution on the isoxazole ring.
Uniqueness
Its unique combination of functional groups and aromatic rings gives it distinct chemical and biological properties, making it valuable in research for new drug development and material science.
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4S/c1-13-9-19(25-31-13)24-20(28)12-32-21-23-11-18(14-3-2-4-17(10-14)27(29)30)26(21)16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCDBOFFUNKHJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2361949.png)





![3-[[3-(N,S-Dimethylsulfonimidoyl)anilino]methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2361958.png)



